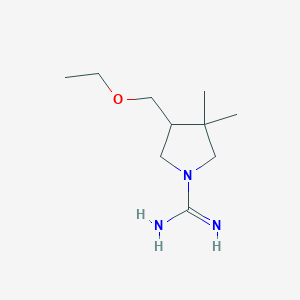![molecular formula C12H23NO B1491124 4-(Ethoxymethyl)-2-azaspiro[4.5]decane CAS No. 2091592-11-7](/img/structure/B1491124.png)
4-(Ethoxymethyl)-2-azaspiro[4.5]decane
Descripción general
Descripción
Spiro[4.5]decane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . It has a molecular weight of 138.24992 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(Ethoxymethyl)-2-azaspiro[4.5]decane” are not available, there are methods for synthesizing related spiro[4.5]decane derivatives. For instance, one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported .Molecular Structure Analysis
The molecular structure of spiro[4.5]decane includes a total of 29 bonds. There are 11 non-H bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
There are studies on the chemical reactions of spiro[4.5]decane derivatives. For example, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been reported to construct a series of compounds containing spiro[4.5]decane skeletons .Physical And Chemical Properties Analysis
Spiro[4.5]decane has a boiling point of 458 K .Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
A mass spectrometric study of a related compound, 1,4-dioxa-8-azaspiro[4.5]decane, showed specific fragmentation patterns useful for understanding the structural properties of similar azaspiro compounds. The study identified a mechanism for the formation of a fragment with m/e 87, providing insights into the structural analysis of azaspiro compounds using mass spectrometry (Solomons, 1982).
Receptor Selectivity
Research on BMY 7378, a compound structurally related to 4-(Ethoxymethyl)-2-azaspiro[4.5]decane, demonstrates its selectivity as an antagonist of the D subtype of α1-adrenoceptors. This finding is significant for the development of receptor-specific drugs, highlighting the potential of azaspiro compounds in receptor-targeted therapeutics (Goetz et al., 1995).
Synthetic Methodologies
The synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane and other azaspiro derivatives reveals the versatility of these compounds in chemical synthesis, serving as intermediates for further pharmaceutical development (Mai et al., 2010).
Molecular Orbital Calculations
A study using the Hamiltonian algorithm and ab initio molecular orbital calculations explored the geometric structures of the phenoxenium cation intermediate in azaspiro[4.5]decane ring compounds. This research contributes to our understanding of the electronic structures and reactivity of azaspiro compounds, which is crucial for designing new molecules with desired properties (Teramae et al., 2016).
Pharmacological Evaluation
Although not directly related to 4-(Ethoxymethyl)-2-azaspiro[4.5]decane, the pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes provides insights into the dopamine agonist activity of azaspiro compounds. Such studies help in the discovery of new therapeutic agents targeting the central nervous system (Brubaker & Colley, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-14-9-11-8-13-10-12(11)6-4-3-5-7-12/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQNOLYYPQKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-2-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)




![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)






